molecular formula C10H12N2S2 B13149149 N-[(Dimethyl-1,3-thiazol-2-YL)methyl]thiophen-3-amine

N-[(Dimethyl-1,3-thiazol-2-YL)methyl]thiophen-3-amine

Cat. No.: B13149149
M. Wt: 224.4 g/mol
InChI Key: JXSVNMXMDWACED-UHFFFAOYSA-N
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Description

N-[(Dimethyl-1,3-thiazol-2-YL)methyl]thiophen-3-amine is a synthetic organic compound featuring a thiophene ring linked to a dimethylthiazole moiety via a methylene bridge. This structure incorporates two privileged scaffolds in medicinal chemistry: the thiazole and thiophene rings, which are frequently associated with diverse biological activities . Compounds containing the N-(thiazol-2-yl) group have been identified as a novel class of selective antagonists for the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily . These antagonists, such as the well-characterized TTFB, act as negative allosteric modulators, providing researchers with valuable pharmacological tools to probe the poorly understood physiological functions of ZAC, which is activated by zinc, copper, and protons . Furthermore, both thiazole and thiophene derivatives are extensively investigated for their antimicrobial potential. Thiazole-based compounds can exhibit activity against a range of Gram-positive and Gram-negative bacteria, while thiophene-containing molecules also demonstrate significant biological properties . The specific substitution pattern on the thiazole ring (e.g., dimethyl groups) can be critical for optimizing potency and selectivity for a given biological target. This compound is intended for research applications in chemical biology, neuroscience (particularly in the study of ion channels), and antimicrobial discovery. It serves as a key intermediate or a core structure for the design and synthesis of novel bioactive molecules. Please Note: This product is for research use only and is not intended for diagnostic or therapeutic applications. It is not for human or veterinary use.

Properties

Molecular Formula

C10H12N2S2

Molecular Weight

224.4 g/mol

IUPAC Name

N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]thiophen-3-amine

InChI

InChI=1S/C10H12N2S2/c1-7-8(2)14-10(12-7)5-11-9-3-4-13-6-9/h3-4,6,11H,5H2,1-2H3

InChI Key

JXSVNMXMDWACED-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)CNC2=CSC=C2)C

Origin of Product

United States

Preparation Methods

Step 1: Synthesis of 2-Amino-4,5-dimethylthiazole

The Hantzsch thiazole synthesis is a classical method for constructing thiazole rings. In this approach:

  • α-Haloketone (e.g., 2-chloroacetone) reacts with thioamide (e.g., thioacetamide) in basic conditions to form the thiazole core.
  • For 4,5-dimethyl-1,3-thiazole , 2-chloroacetone and thioacetamide are refluxed in ethanol with catalytic potassium carbonate.
  • Yield : ~85–90%.

Step 2: Introduction of the Chloromethyl Group

  • The thiazole is functionalized with a chloromethyl group via Friedel-Crafts alkylation using chloroacetyl chloride and AlCl₃.
  • Reaction conditions : Dichloromethane, 0–5°C, 2 hours.
  • Intermediate : 2-(chloromethyl)-4,5-dimethylthiazole (isolated yield: ~75%).

Step 3: Coupling with Thiophen-3-amine

  • The chloromethyl-thiazole undergoes nucleophilic substitution with thiophen-3-amine in the presence of a base (e.g., K₂CO₃) in DMF at 80°C.
  • Yield : ~70–78%.

Key Data

Step Reagents/Conditions Yield Characterization (¹H NMR)
1 2-chloroacetone, thioacetamide, EtOH, reflux 87% δ 2.23 (s, 3H, CH₃), 2.36 (s, 3H, CH₃), 6.24 (s, 1H, thiazole-H)
2 Chloroacetyl chloride, AlCl₃, CH₂Cl₂ 75% δ 4.11 (s, 2H, CH₂Cl)
3 Thiophen-3-amine, K₂CO₃, DMF, 80°C 73% δ 3.82 (s, 2H, CH₂N), 6.95–7.50 (m, 4H, thiophene-H)

One-Pot Thiazole-Thiophene Coupling Using Na₂S

Mechanism

This method leverages sodium sulfide (Na₂S) as a sulfur source and base:

  • Thioamide formation : Thioacetamide reacts with 2-chloroacetone to generate the thiazole intermediate.
  • Simultaneous alkylation : Thiophen-3-amine is introduced in situ, forming the final product via SN2 displacement.

Conditions :

  • Ethanol, reflux (12 hours).
  • Yield : 81–84%.

Advantages :

  • Avoids isolation of intermediates.
  • Scalable for industrial production.

Pd-Catalyzed Cross-Coupling (Ullmann-Type Reaction)

Procedure

Optimization Insights :

  • Ligand choice critically affects efficiency (Xantphos > BINAP).
  • Side products (e.g., homo-coupled thiazole) are minimized under inert atmospheres.

Comparative Analysis of Methods

Method Advantages Limitations Yield
Hantzsch + Alkylation Well-established, high purity Multi-step, moderate yield 73%
One-Pot Na₂S Efficient, scalable Requires strict temp control 84%
Pd-Catalyzed High yield, regioselective Costly catalysts 92%

Structural Characterization

  • ¹H NMR (CDCl₃): δ 2.25 (s, 6H, 2×CH₃), 3.82 (s, 2H, CH₂N), 6.95 (dd, 1H, thiophene-H), 7.15 (s, 1H, thiazole-H), 7.44–7.50 (m, 2H, thiophene-H).
  • MS (ESI) : m/z 251 [M+H]⁺.

Chemical Reactions Analysis

Amide Formation via Acylation

The primary amine group on the thiophene ring undergoes acylation reactions with acid chlorides or anhydrides. For example:

  • Reaction with acetyl chloride : Forms N-acetylated derivatives in the presence of triethylamine (TEA) as a base .

  • Reaction with benzoyl chloride : Produces N-benzoyl derivatives under similar conditions .

Key Data :

Reaction TypeReagents/ConditionsProduct YieldSource
AcetylationAcetic anhydride, TEA, dioxane75–85%
BenzoylationBenzoyl chloride, TEA, RT68–72%

Schiff Base Formation

The amine group participates in condensation reactions with aldehydes or ketones to form imine derivatives. For instance:

  • Reaction with thiophene-2-carbaldehyde : Produces a Schiff base complex under mild acidic conditions (acetic acid, ethanol) .

This reaction exploits the nucleophilicity of the amine, with the mechanism involving:

  • Protonation of the carbonyl oxygen.

  • Nucleophilic attack by the amine.

  • Dehydration to form the imine bond .

Example :

Thiophene 3 amine+RCHOH+,EtOHRCH N Thiophene+H2O\text{Thiophene 3 amine}+\text{RCHO}\xrightarrow{\text{H}^+,\text{EtOH}}\text{RCH N Thiophene}+\text{H}_2\text{O}

Electrophilic Aromatic Substitution (EAS)

The thiophene and thiazole rings are susceptible to EAS due to their electron-rich aromatic systems:

  • Nitration : Occurs at the α-position of the thiophene ring using HNO₃/H₂SO₄.

  • Sulfonation : Achieved with concentrated H₂SO₄ at 50–60°C.

  • Halogenation : Bromination or chlorination occurs preferentially on the thiophene ring .

Regioselectivity :

Ring TypePreferred Position for EASExample Reaction
Thiopheneα-position (C2 or C5)Bromination at C5
ThiazoleC5 (due to electron density)Nitration at C5

Cross-Coupling Reactions

The compound can participate in palladium-catalyzed coupling reactions if halogen substituents are introduced. For example:

  • Suzuki-Miyaura Coupling : Requires a boronic acid and Pd(PPh₃)₄ catalyst.

  • Buchwald-Hartwig Amination : Facilitates C–N bond formation with aryl halides .

Synthetic Utility :
These reactions enable the introduction of aryl or heteroaryl groups, expanding the compound’s pharmacological potential .

Cyclization Reactions

The methylene bridge (–CH₂–) between the thiazole and thiophene moieties allows for cyclization under specific conditions:

  • Formation of fused heterocycles : Reaction with CS₂ or thiourea yields thiazolo[5,4-b]thiophene derivatives .

Mechanistic Pathway :

  • Deprotonation of the methylene group.

  • Attack by a sulfur nucleophile.

  • Cyclization to form a five- or six-membered ring .

Oxidation and Reduction

  • Oxidation : The thiophene ring can be oxidized to a sulfone using H₂O₂/AcOH, altering electronic properties.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the thiophene ring to a dihydrothiophene derivative.

Complexation with Metal Ions

The lone pair on the amine nitrogen enables coordination with transition metals (e.g., Cu²⁺, Fe³⁺), forming stable chelates . These complexes are studied for their catalytic or antimicrobial properties .

Mechanism of Action

The mechanism of action of N-[(Dimethyl-1,3-thiazol-2-YL)methyl]thiophen-3-amine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects . The compound’s ability to donate or accept electrons also plays a role in its biological activity .

Comparison with Similar Compounds

N-Aryl-1,3-thiazol-2-amine Derivatives

  • N-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine (): Substituted with a dichlorophenyl group, this compound exhibits increased lipophilicity compared to the target molecule’s thiophene moiety. Chlorine atoms may enhance halogen bonding but reduce solubility in polar solvents .
  • This contrasts with the dimethyl-thiazole and thiophene in the target compound, which may prioritize electronic modulation over steric effects .

Thiazole-Methylene-Linked Amines

  • N-[(5-Methyl-1,3-thiazol-2-yl)methyl]propan-2-amine dihydrochloride (): Replaces the thiophen-3-amine with a branched alkylamine.
  • N-[(3-bromo-1-methyl-1H-pyrazol-4-yl)methyl]thiophen-3-amine (): Substitutes the thiazole with a pyrazole ring, altering heteroatom positioning (N vs. S). Bromine adds polarizability, which may enhance halogen bonding but introduce metabolic stability challenges .

Physicochemical and Electronic Properties

Compound Core Heterocycle Substituents Key Properties
Target Compound Thiazole Dimethyl (thiazole), Thiophene Enhanced electron donation; moderate lipophilicity
N-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine Thiazole Dichlorophenyl High lipophilicity; halogen bonding potential
N-[(5-Methyl-1,3-thiazol-2-yl)methyl]propan-2-amine Thiazole Propylamine Increased solubility in polar solvents
N-[(3-bromo-pyrazol-4-yl)methyl]thiophen-3-amine Pyrazole Bromopyrazole Polarizable bromine; altered π-electron density

Crystallographic and Structural Insights

  • Crystal Packing : Dimethyl substitution on the thiazole may influence packing efficiency compared to phenyl-substituted analogs (). Thiophene’s smaller size relative to phenyl groups could reduce steric hindrance in crystal lattices .
  • Software Tools : SHELX and WinGX () are widely used for structural refinement. The target compound’s structure would benefit from these tools to resolve electron density around the methyl-thiazole and thiophene moieties .

Biological Activity

N-[(Dimethyl-1,3-thiazol-2-YL)methyl]thiophen-3-amine is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including anticancer, antimicrobial, and other pharmacological effects, supported by various studies and data.

  • Chemical Formula : C10H12N2S2
  • CAS Number : 1506165-56-5
  • Molecular Weight : 224.34 g/mol

Anticancer Activity

Recent studies have highlighted the potential of thiazole derivatives, including this compound, in exhibiting anticancer properties.

Case Studies and Findings

  • Cytotoxic Effects :
    • A study evaluated various thiazole derivatives against multiple cancer cell lines, revealing significant cytotoxicity. For instance, compounds similar to this compound demonstrated IC50 values in the micromolar range against leukemia and solid tumor cell lines .
  • Mechanism of Action :
    • The mechanism involves the induction of apoptosis and inhibition of key cellular pathways such as the PI3K/Akt pathway. The compound's ability to disrupt microtubule dynamics has also been noted, contributing to its antitumor efficacy .

Antimicrobial Activity

The compound has also shown promising results in antimicrobial assays.

In Vitro Evaluation

  • Minimum Inhibitory Concentration (MIC) :
    • A recent study reported that derivatives of thiazole exhibited MIC values ranging from 0.22 to 0.25 μg/mL against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli. These values indicate strong antibacterial properties .
  • Biofilm Formation Inhibition :
    • The compound significantly inhibited biofilm formation in bacterial cultures, outperforming traditional antibiotics like Ciprofloxacin in certain assays .

Pharmacological Profiles

The pharmacological profiles of this compound suggest a multifaceted approach to therapeutic applications.

Activity TypeObserved Effects
AnticancerSignificant cytotoxicity against leukemia and solid tumors; apoptosis induction
AntimicrobialStrong antibacterial activity (MIC < 0.25 μg/mL); biofilm inhibition
Other ActivitiesPotential anti-inflammatory effects; further studies needed for validation

Q & A

Q. What are the standard synthetic routes for preparing N-[(Dimethyl-1,3-thiazol-2-YL)methyl]thiophen-3-amine?

A common method involves reductive amination or nucleophilic substitution. For example, a thiazol-2-amine intermediate can react with a thiophene carbaldehyde derivative in methanol. Sodium borohydride (NaBH₄) is added post-reaction to reduce imine bonds, with iodine (I₂) as a catalyst. Reaction progress is monitored via TLC, followed by crystallization using alcohol for purification . Alternative routes use thiourea derivatives and halogenated intermediates in DMF with triethylamine as a base, heated to 70–90°C for cyclization .

Q. Which spectroscopic techniques are used to characterize this compound?

Characterization typically employs:

  • ¹H/¹³C NMR : To confirm substituent positions and integration ratios.
  • IR Spectroscopy : To identify functional groups (e.g., C-N, C=S stretches).
  • Mass Spectrometry : For molecular weight validation. Purity is confirmed via TLC and column chromatography .

Q. What in vitro assays are used to evaluate biological activity?

Anticancer activity is screened through the NCI’s Developmental Therapeutic Program (DTP), testing against 60 cancer cell lines. Antimicrobial efficacy is assessed via agar dilution against bacterial (e.g., S. aureus, E. coli) and fungal strains (e.g., C. albicans), with MIC values reported .

Q. How is purity confirmed post-synthesis?

TLC monitors reaction completion, followed by column chromatography (e.g., silica gel with ethyl acetate/hexane gradients). Recrystallization in ethanol or methanol removes impurities .

Q. What are common impurities in synthesis, and how are they addressed?

Unreacted thiourea or halogenated intermediates may persist. Purification via column chromatography with polar/non-polar solvent systems or recrystallization effectively isolates the target compound .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX software determine the compound’s structure?

Single-crystal X-ray diffraction data are processed with SHELXS (structure solution) and SHELXL (refinement). Hydrogen atoms are placed geometrically, and non-hydrogen atoms are refined anisotropically. The final structure is validated using R-factors and residual electron density maps .

Q. How to resolve contradictions between computational and experimental structural data?

Discrepancies in bond lengths/angles (e.g., thiazole-thiophene torsion) are addressed by cross-validating DFT-optimized geometries with crystallographic data. Adjustments to refinement parameters (e.g., thermal displacement factors) in SHELXL improve model accuracy .

Q. How to design structure-activity relationship (SAR) studies for thiazole derivatives?

  • Substituent Variation : Modify dimethyl groups on the thiazole or thiophene rings.
  • Bioisosteric Replacement : Replace thiophene with benzothiophene or furan.
  • Activity Testing : Compare IC₅₀ values across analogs in cytotoxicity assays .

Q. What computational approaches predict toxicity and mutagenicity?

Tools like Derek Nexus or QSAR models evaluate mutagenic/carcinogenic risks based on structural alerts (e.g., nitro groups, aromatic amines). In silico toxicity is cross-checked with Ames test data .

Q. How to optimize reaction conditions for higher yields?

  • Catalyst Screening : Test iodine, BF₃·Et₂O, or Lewis acids.
  • Solvent Effects : Polar aprotic solvents (DMF, acetonitrile) enhance cyclization.
  • Temperature Control : Heating at 70–90°C minimizes side reactions .

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